Benzo[d]thiazol-2-ylmethanesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O2S2 |
|---|---|
Molecular Weight |
228.3 g/mol |
IUPAC Name |
1,3-benzothiazol-2-ylmethanesulfonamide |
InChI |
InChI=1S/C8H8N2O2S2/c9-14(11,12)5-8-10-6-3-1-2-4-7(6)13-8/h1-4H,5H2,(H2,9,11,12) |
InChI Key |
DOCQHLHWQVWHRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CS(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Benzo D Thiazol 2 Ylmethanesulfonamide Analogues
Established Strategies for Constructing the Benzothiazole (B30560) Sulfonamide Core
Unified Approaches via S-Oxidation and S-N Coupling
A prevalent strategy for the synthesis of benzothiazole sulfonamides involves a two-step sequence of S-N coupling followed by oxidation. theses.cz This approach typically begins with the reaction of a 2-mercaptobenzothiazole (B37678) derivative with an appropriate amine to form a sulfenamide (B3320178) intermediate. Subsequent oxidation of the sulfur atom to the hexavalent state furnishes the desired sulfonamide.
Another unified approach involves an oxidative coupling reaction. For instance, the reaction of a suitable precursor in the presence of an oxidizing agent can facilitate the direct formation of the sulfonamide linkage. The reaction conditions, including the choice of oxidant and solvent, are crucial for achieving high yields and selectivity. Mechanistic considerations suggest the possibility of different pathways, including the formation of an N-bromo intermediate when using certain brominating agents in a nucleophilic co-solvent like ethanol (B145695). theses.cz
SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) Chemistry in Benzothiazole Sulfonamide Synthesis
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction for the rapid and efficient synthesis of sulfonamides. nih.gov This methodology relies on the high reactivity of sulfonyl fluorides (R-SO₂F) with a wide range of nucleophiles, including amines. The SuFEx reaction is characterized by its high efficiency, broad functional group tolerance, and often metal-free reaction conditions. ccspublishing.org.cn
In the context of benzothiazole sulfonamide synthesis, a precursor bearing a sulfonyl fluoride group can be reacted with an amino-functionalized benzothiazole, or vice versa. This strategy allows for the modular assembly of complex molecules and has been successfully applied in the discovery of bioactive compounds. nih.govbohrium.com The stability of sulfonyl fluorides compared to sulfonyl chlorides makes them versatile and reliable reagents for constructing sulfonamide linkages. ccspublishing.org.cn
| Reagent Type | Description | Key Features |
| Sulfonyl Fluoride (R-SO₂F) | An electrophilic partner in the SuFEx reaction. | High reactivity, stability, and selectivity towards nucleophiles. |
| Amine (R'-NH₂) | A nucleophilic partner that displaces the fluoride ion. | A wide variety of primary and secondary amines can be used. |
| Catalyst/Promoter | Often not required, but bases can be used to facilitate the reaction. | Reactions are typically fast and can be performed under mild conditions. |
Nucleophilic Substitution Reactions for Precursor Derivatization
Nucleophilic substitution reactions are fundamental to the derivatization of benzothiazole precursors, enabling the introduction of various functional groups necessary for building the final sulfonamide structure. researchgate.net For example, 2-chlorobenzothiazole (B146242) can serve as a versatile precursor. The chlorine atom at the 2-position is susceptible to nucleophilic displacement by thiols, amines, and other nucleophiles, allowing for the introduction of the sulfur-containing moiety that will ultimately be transformed into the sulfonamide.
Furthermore, regioselective C-H functionalization of the benzothiazole ring system, followed by transformations such as borylation, can provide access to versatile building blocks. researchgate.net These functionalized intermediates can then undergo cross-coupling reactions or further substitutions to construct the desired sulfonamide analogues. The choice of reaction conditions and the nature of the nucleophile are critical for controlling the regioselectivity and achieving high yields.
Derivatization and Structural Modification of Benzo[d]thiazol-2-ylmethanesulfonamide Derivatives
Once the core benzothiazole sulfonamide structure is established, further derivatization is often necessary to explore structure-activity relationships and fine-tune the properties of the molecule. These modifications typically target the sulfonamide nitrogen or other reactive sites on the benzothiazole ring.
N-Alkylation and N-Arylation Strategies for Sulfonamide Nitrogen
The nitrogen atom of the sulfonamide group provides a convenient handle for introducing a wide range of substituents through N-alkylation and N-arylation reactions. nih.govnih.gov
N-Alkylation typically involves the deprotonation of the sulfonamide NH with a suitable base, followed by reaction with an alkyl halide. nih.gov A variety of alkylating agents can be employed, including simple alkyl halides, benzyl (B1604629) halides, and allylic halides, to introduce diverse alkyl chains. nih.gov
N-Arylation of sulfonamides can be achieved through several methods, including transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or transition-metal-free approaches using activated aryl electrophiles like o-silylaryl triflates in the presence of a fluoride source such as cesium fluoride. nih.govnih.govorganic-chemistry.org These methods allow for the introduction of various substituted and unsubstituted aryl groups, significantly expanding the structural diversity of the benzothiazole sulfonamide library. nih.gov
| Reaction Type | Reagents | Key Features |
| N-Alkylation | Base (e.g., NaH, K₂CO₃), Alkyl Halide (R-X) | Generally straightforward, allows for a wide range of alkyl groups. |
| N-Arylation (Transition-Metal Catalyzed) | Palladium or Copper Catalyst, Ligand, Base, Aryl Halide/Triflate | Broad scope, but requires careful optimization of reaction conditions. |
| N-Arylation (Transition-Metal Free) | o-Silylaryl Triflate, CsF | Mild reaction conditions, avoids transition metal contamination. nih.govnih.gov |
Formation of Amide and Thioamide Linkers via Coupling Reactions (e.g., DCC-mediated)
To further functionalize this compound derivatives, amide and thioamide linkers can be introduced through various coupling reactions. These linkers can connect the core structure to other chemical moieties, enabling the synthesis of more complex molecules.
Amide bond formation is commonly achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orgchemistrysteps.com In a typical DCC-mediated coupling, the carboxylic acid is activated by DCC to form a highly reactive O-acylisourea intermediate. youtube.com This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide bond and the byproduct, dicyclohexylurea (DCU). mdpi.com This method is widely used in peptide synthesis and can be applied to couple carboxylic acid-containing fragments to an amino-functionalized benzothiazole sulfonamide, or vice versa. nih.gov
Thioamide formation can be accomplished through various methods, including the thionation of amides using reagents like Lawesson's reagent or phosphorus pentasulfide. Alternatively, thioamides can be synthesized directly. The oxidative cyclization of thioamides can also be a route to benzothiazole formation. researchgate.net In the context of derivatization, a pre-formed thioamide can be coupled to the benzothiazole sulfonamide core if appropriate functional groups are present. The thioamide moiety can introduce unique structural and electronic properties compared to its amide counterpart. mdpi.com
Combinatorial Chemistry Approaches for Diversified Library Synthesis
Combinatorial chemistry, particularly through solid-phase organic synthesis, offers a powerful strategy for generating large, diversified libraries of this compound analogues. This high-throughput approach is instrumental in exploring the chemical space around a core scaffold to identify compounds with desired properties. The fundamental principle involves immobilizing a key building block onto a solid support (resin) and subsequently treating it with a variety of reagents in a stepwise fashion to introduce structural diversity.
The synthesis of a focused library of this compound analogues can be initiated by anchoring a suitable precursor, such as 2-aminobenzothiazole (B30445) or a related structure, to a polymer resin. This immobilized core can then undergo a series of reactions. For instance, sulfonation followed by the introduction of a diverse set of amines can be performed. Each reaction vessel or well in a plate can be treated with a different amine, leading to a unique analogue. The use of automated synthesizers allows for the rapid and systematic creation of hundreds or thousands of distinct compounds.
This methodology facilitates not only the synthesis but also the purification process, as excess reagents and by-products can be washed away from the resin-bound product. The final compounds are then cleaved from the solid support for subsequent analysis. Solid-phase organic synthesis is a widely exploited area in the discovery of new pharmacologically active compounds and has been successfully applied to the synthesis of various sulfur-containing heterocycles. researchgate.net
Table 1: Illustrative Combinatorial Library Synthesis Scheme
This interactive table demonstrates a hypothetical combinatorial library generation from a common intermediate, showcasing how variations in two substituents (R¹ and R²) can lead to a diverse set of final compounds.
| Intermediate | Reagent A (R¹) | Reagent B (R²) | Final Compound Structure |
| Resin-Bound Benzothiazole | Methylamine | Benzenesulfonyl chloride | Resin-N(Me)-SO₂-Ph |
| Resin-Bound Benzothiazole | Ethylamine | Toluenesulfonyl chloride | Resin-N(Et)-SO₂-Tol |
| Resin-Bound Benzothiazole | Propylamine | 4-Chlorobenzenesulfonyl chloride | Resin-N(Pr)-SO₂-Ph-Cl |
| Resin-Bound Benzothiazole | Cyclohexylamine | Naphthalenesulfonyl chloride | Resin-N(Cy)-SO₂-Napth |
Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC) for Triazole-Fused Systems
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and versatile method for synthesizing 1,2,3-triazole-fused or linked this compound systems. nih.gov This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for late-stage molecular diversification. nih.gov
The strategy involves the creation of two key synthons: an azide-functionalized this compound and a terminal alkyne. For example, 2-azidobenzo[d]thiazole can serve as a starting material, which can be synthesized from 2-aminobenzothiazole. nih.gov This azide (B81097) can then be reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring that links the benzothiazole core to another chemical moiety. nih.gov This approach has been successfully used to synthesize novel (1H-1,2,3-triazol-1-yl)benzo[d]thiazoles. nih.gov
The resulting triazole ring is not merely a linker; it is a rigid, aromatic, and highly polar unit that can participate in hydrogen bonding and dipole-dipole interactions. The merging of the benzothiazole and triazole pharmacophores can lead to compounds with unique chemical properties. nih.gov The synthesis of triazole-fused systems, where the triazole ring is annulated to the benzothiazole core, can also be achieved through intramolecular azide-alkyne cycloadditions of appropriately designed precursors. researchgate.net
Table 2: Representative CuAAC Reactions for Benzo[d]thiazole Analogues
The following table outlines examples of reactants used in CuAAC to generate diverse triazole-linked benzothiazole structures.
| Benzothiazole Precursor | Alkyne Partner | Copper Catalyst | Resulting Structure |
| 2-Azidobenzo[d]thiazole | Phenylacetylene | CuSO₄/Sodium Ascorbate | 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzo[d]thiazole |
| 6-Azido-N-methylbenzo[d]thiazole-2-sulfonamide | Propargyl alcohol | Cu(I) salt | 6-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)-N-methylbenzo[d]thiazole-2-sulfonamide |
| 2-(Azidomethyl)benzo[d]thiazole | 1-Ethynyl-4-fluorobenzene | Cu(I) salt | 2-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole |
Exploration of Structural Modifications in Linker Length, Aryl Substitution, and Alkylamine Ring Size
Systematic structural modifications are crucial for fine-tuning the chemical and physical properties of this compound analogues. These modifications typically focus on three key areas: the linker connecting the benzothiazole core to the sulfonamide group, the substitution pattern on the aryl ring of the sulfonamide, and the size and nature of any attached alkylamine rings. nih.gov
Linker Length and Composition: The methanesulfonamide (B31651) moiety features a one-carbon linker (-CH₂-) between the benzothiazole C2 position and the sulfonamide group. Varying the length of this alkyl chain (e.g., to ethanesulfonamide (B75362) or propanesulfonamide) can alter the molecule's flexibility and the spatial orientation of the sulfonamide group relative to the benzothiazole core. Introducing heteroatoms (e.g., oxygen to form an ether linkage) or rigid units (e.g., a phenyl ring) into the linker can further modulate these properties.
Aryl Substitution: The aromatic ring of the benzenesulfonamide (B165840) portion of related molecules is a prime site for modification. Introducing various substituents (e.g., nitro, methyl, methoxy, halo groups) at the ortho, meta, or para positions can significantly influence the electronic properties of the molecule. mdpi.comnih.gov For example, electron-withdrawing groups like nitro can impact the acidity of the sulfonamide N-H proton, while bulky groups can introduce steric hindrance affecting its conformation. mdpi.com
The promising biological profile and synthetic accessibility of the benzothiazole scaffold have made it an attractive platform for the design and development of new derivatives through such structural modifications. nih.govresearchgate.net
Table 3: Impact of Structural Modifications on Molecular Properties
This table summarizes the types of structural modifications and their general effects on the properties of the resulting analogues.
| Modification Type | Example Variation | Potential Effect on Properties |
| Linker Length | -CH₂- vs. -CH₂CH₂- | Alters flexibility and spatial orientation |
| Aryl Substitution | Phenyl vs. 4-Nitrophenyl | Modifies electronic distribution (pKa) and solubility |
| Aryl Substitution | Phenyl vs. 2,6-Dichlorophenyl | Introduces steric bulk, influences conformation nih.gov |
| Alkylamine Ring | Piperidine vs. Pyrrolidine | Changes bond angles and molecular shape |
| Alkylamine Ring | Piperidine vs. Morpholine | Introduces heteroatom for potential hydrogen bonding |
Optimization of Synthetic Pathways and Reaction Conditions for Research Scale Production
Optimizing synthetic pathways is essential for the efficient and reliable production of this compound and its analogues for research purposes. The goal is to maximize yield, purity, and reproducibility while minimizing reaction times, cost, and waste. Key parameters for optimization include the choice of reagents, catalysts, solvents, reaction temperature, and purification methods.
A common synthetic route to sulfonamides involves the reaction of a sulfonyl chloride with an amine. nih.gov For instance, the synthesis of N-(thiazol-2-yl)benzenesulfonamide derivatives has been achieved by reacting 2-aminothiazole (B372263) with various substituted benzenesulfonyl chlorides in distilled water with sodium acetate (B1210297) at elevated temperatures (80-85 °C) for several hours. nih.gov Optimization of this type of reaction for a this compound analogue would involve screening different bases (e.g., pyridine, triethylamine, potassium carbonate), solvents (e.g., dichloromethane, acetone, DMF), and temperatures to find the conditions that provide the highest yield and cleanest conversion.
Advanced Analytical and Spectroscopic Characterization in Benzo D Thiazol 2 Ylmethanesulfonamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including the benzothiazole (B30560) framework. Through ¹H and ¹³C NMR, researchers can map the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
In the ¹H NMR spectra of benzothiazole derivatives, protons on the fused benzene (B151609) ring typically appear as multiplets in the aromatic region (approximately δ 7.0-8.5 ppm). mdpi.comjapsonline.comnih.gov The chemical shifts and coupling constants (J) of these protons provide definitive information about their relative positions on the ring. mdpi.com For instance, in N-(benzo[d]thiazol-2-yl)benzamide derivatives, the protons of the benzothiazole moiety are observed in distinct regions, allowing for clear assignment. japsonline.com Protons on substituent groups, such as the methylene (B1212753) (-CH₂) protons in the methanesulfonamide (B31651) group of the title compound, would be expected to appear as a singlet in a specific aliphatic region of the spectrum. ekb.eg
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of the benzothiazole ring system resonate at characteristic chemical shifts, typically between δ 115 and 160 ppm. japsonline.commdpi.com The quaternary carbon atom at the C2 position, bonded to both sulfur and nitrogen, is often observed further downfield. japsonline.com Spectroscopic techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in structural assignment.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for Benzothiazole Derivatives in DMSO-d₆
| Compound Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-nitrobenzamide | 7.34-8.96 (aromatic protons), 13.15-13.33 (NH) | 120.24-165.99 (aromatic, C=N, C=O carbons) | mdpi.com |
| N-benzothiazol-2-yl benzamide (B126) | 6.85-8.38 (aromatic protons), 8.75-9.08 (NH) | 115.16-176.08 (aromatic, C=N, C=O carbons) | japsonline.com |
| 2-(Benzo[d]thiazol-2-ylthio)-N-sulfonyl acetamide | 2.37 (CH₃), 4.49-4.59 (CH₂), 7.39-7.92 (aromatic), 11.89-12.5 (NH) | 37.2 (CH₂), 123-155 (aromatic carbons) | ekb.eg |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis (ESI-MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of newly synthesized compounds and for obtaining information about their elemental composition and structure.
Electrospray Ionization (ESI-MS) is a soft ionization technique commonly used for the analysis of moderately polar organic molecules like benzothiazole derivatives. It typically produces protonated molecules [M+H]⁺, allowing for the direct determination of the molecular mass. mdpi.comsemanticscholar.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which enables the determination of the elemental formula of a compound with a high degree of confidence. mdpi.com For example, the calculated mass for a protonated molecule can be compared to the experimentally found mass, with a small mass error (often in the ppm range) confirming the proposed chemical formula. mdpi.com
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural insights. By inducing fragmentation of a selected precursor ion, a characteristic pattern of product ions is generated. researchgate.net The analysis of these fragments helps to identify the different structural components of the molecule. For instance, studies on protonated benzothiazole sulfenamides, a related class of compounds, have shown characteristic rearrangements and fragmentation pathways that produce specific ions, aiding in their identification. researchgate.net
Table 2: Representative Mass Spectrometry Data for Benzothiazole Derivatives
| Compound | Ionization Method | Observed Ion (m/z) | Comment | Reference |
|---|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide | HRMS (ESI) | 377.1128 [M+H]⁺ | Corresponds to calculated mass of 377.1124 for C₂₂H₁₈FN₂OS⁺ | mdpi.com |
| 2-(Benzo[d]thiazol-2-ylthio)-N-tosylacetamide | MS | 378 [M]⁺ | Molecular ion peak | ekb.eg |
| 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one | MS (EI) | 279 [M]⁺ | Molecular ion peak | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds.
For a compound like Benzo[d]thiazol-2-ylmethanesulfonamide, IR spectroscopy would be expected to show characteristic absorption bands for the sulfonamide (SO₂NH) and benzothiazole groups. The sulfonamide group typically exhibits two distinct stretching vibrations for the S=O bonds, one asymmetric (around 1350-1300 cm⁻¹) and one symmetric (around 1160-1120 cm⁻¹). japsonline.com The N-H stretching vibration of the sulfonamide would appear in the region of 3400-3200 cm⁻¹. ekb.eg
The benzothiazole ring itself gives rise to several characteristic bands. The C=N stretching vibration is typically observed around 1600-1550 cm⁻¹. mdpi.comnih.gov Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region, while aromatic C-H stretching is found above 3000 cm⁻¹. nih.gov The C-S bond vibration is usually weaker and found at lower wavenumbers. japsonline.com
Table 3: Characteristic IR Absorption Frequencies (ν) for Benzothiazole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (Amide/Sulfonamide) | Stretching | 3121 - 3350 | mdpi.comekb.eg |
| C-H (Aromatic) | Stretching | 3028 - 3108 | nih.govresearchgate.net |
| C=O (Amide) | Stretching | 1609 - 1715 | mdpi.comekb.egnih.gov |
| C=N (Thiazole) | Stretching | 1557 - 1597 | mdpi.comnih.gov |
| C=C (Aromatic) | Stretching | 1441 - 1602 | mdpi.comnih.gov |
| SO₂ (Sulfonamide) | Asymmetric Stretching | 1296 - 1305 | japsonline.comekb.eg |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as the benzothiazole ring.
Benzothiazole derivatives typically exhibit strong absorption bands in the UV region, corresponding to π→π* and n→π* electronic transitions. mdpi.com The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are characteristic of the compound's electronic structure. mdpi.com The extent of conjugation and the presence of various substituents on the benzothiazole ring can significantly influence the λmax. Electron-donating or electron-withdrawing groups can cause a shift in the absorption bands to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. mdpi.com For example, studies on N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers showed that the position of the nitro group influenced the λmax, with values ranging from 271 nm to 307 nm. mdpi.com
Table 4: Representative UV-Vis Absorption Data for Benzothiazole Derivatives
| Compound Type | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type | Reference |
|---|---|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide | Acetonitrile | 271 | - | π→π* and n→π* | mdpi.com |
| N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide | Acetonitrile | 307 | - | π→π* and n→π* | mdpi.com |
X-ray Diffraction Studies for Solid-State Conformation and Crystal Structure Analysis
For benzothiazole derivatives, X-ray diffraction studies have revealed detailed structural information. For example, the crystal structure of 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one showed that the benzothiazole and chromene ring systems are nearly planar. nih.gov Such studies can identify the crystal system (e.g., monoclinic, orthorhombic) and space group (e.g., P2₁/n, Pbca), which are fundamental properties of the crystalline material. mdpi.comresearchgate.net The analysis of crystal packing provides insights into the non-covalent forces that govern the solid-state assembly, which can influence physical properties such as solubility and melting point. researchgate.net
Table 5: Example of Crystallographic Data for a Benzothiazole Derivative
| Parameter | 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile | Reference |
|---|---|---|
| Chemical Formula | C₁₄H₁₄N₂S₃ | researchgate.netnih.gov |
| Crystal System | Orthorhombic | researchgate.netnih.gov |
| Space Group | Pbca | researchgate.netnih.gov |
| Unit Cell Dimensions | a = 10.0771 Å, b = 16.0292 Å, c = 17.8768 Å | researchgate.netnih.gov |
| Volume (V) | 2887.58 ų | researchgate.netnih.gov |
| Molecules per unit cell (Z) | 8 | researchgate.netnih.gov |
Chromatographic Techniques for Purity Assessment of Research Samples (e.g., TLC, HPLC)
Chromatographic techniques are fundamental for the separation, purification, and purity assessment of chemical compounds in research.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used extensively to monitor the progress of chemical reactions and to get a preliminary indication of the purity of a sample. jistox.innih.gov By comparing the retention factor (Rf) of the synthesized compound with that of the starting materials on a TLC plate under a specific solvent system, a researcher can quickly assess the status of the reaction.
High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative technique used to separate components of a mixture and to determine the purity of a compound with high accuracy. nih.govannexpublishers.com A sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. The purity of the sample is typically determined by integrating the area of the peak corresponding to the compound of interest and expressing it as a percentage of the total area of all peaks in the chromatogram. HPLC is the technique of choice for the final purity assessment of research samples before further studies. nih.gov
Computational and Theoretical Chemistry Investigations of Benzo D Thiazol 2 Ylmethanesulfonamide Structure and Interactions
Molecular Docking Simulations for Predicting Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing critical information about binding energetics and modes.
Molecular docking studies have been instrumental in elucidating the binding modes of benzothiazole (B30560) derivatives with various enzyme active sites. For instance, docking simulations of benzenesulfonamide (B165840) derivatives containing a thiazolidinone moiety with human carbonic anhydrase (hCA) isoforms II and IX have revealed efficient binding within the active site cavity. nih.govresearchgate.netnih.gov These studies show that the thiazolidinone fragment plays a crucial role in the binding of the molecules to the active site. nih.govresearchgate.netnih.gov The interactions are often characterized by hydrogen bonds and van der Waals forces with key residues. mdpi.com For example, in the active site of CA II, a hydrogen bond often forms between the sulfonamide group and the amino acid residue Thr199. researchgate.net
Similarly, docking studies of novel benzothiazole derivatives with the dihydropteroate (B1496061) synthase (DHPS) enzyme have helped in understanding the interaction of potent compounds with the binding sites. nih.gov These studies revealed that some compounds are linked by arene-H interactions with key residues like Lys220 within the p-aminobenzoic acid (PABA) pocket. nih.gov The binding affinity, often expressed as a docking score or binding energy, provides a measure of the strength of the interaction. For instance, derivatives of benzo[d]thiazol-2-amine have shown strong binding affinities to the Human Epidermal growth factor receptor (HER) enzyme, with docking scores indicating effective interactions. nih.gov
| Target Enzyme | Interacting Residues | Key Interactions | Reference |
| Carbonic Anhydrase II | Thr199 | Hydrogen bond with the SO2 group | researchgate.net |
| Carbonic Anhydrase IX | Active site cavity residues | Sufficient interactions for efficient binding | nih.govresearchgate.netnih.gov |
| Dihydropteroate Synthase (DHPS) | Lys220 | Arene-H interactions | nih.gov |
| Human Epidermal growth factor receptor (HER) | Active site residues | Hydrogen bonding, hydrophobic interactions | nih.gov |
Computational models are frequently used to predict the binding affinity and selectivity of ligands for their target receptors. Structure-activity relationship (SAR) studies on benzo[d]thiazol-2(3H)one based ligands for sigma (σ) receptors have shown that structural modifications to the linker length, aryl substitution, and alkylamine ring size can significantly impact binding affinity. nih.govnih.gov Many compounds in these series have displayed low nanomolar affinity for the σ receptor subtypes. nih.govnih.gov For example, certain derivatives have shown high affinity for σ-1 receptors with moderately high selectivity over σ-2 receptors. nih.govnih.gov
The binding affinity is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For a series of N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamide derivatives, high affinity and selectivity towards CB2 receptors were observed, with Ki values in the picomolar or low nanomolar range. researchgate.net These computational predictions are crucial for designing compounds with desired selectivity profiles, which is essential for minimizing off-target effects.
| Compound Series | Target Receptor | Key Findings | Reference |
| Benzo[d]thiazol-2(3H)one analogues | Sigma (σ) receptors | Low nanomolar affinity for σ receptor subtypes; modifications affect affinity and selectivity. | nih.govnih.gov |
| N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamides | Cannabinoid CB2 receptors | High affinity and selectivity with Ki values in the picomolar to low nanomolar range. | researchgate.net |
The interaction of small molecules with DNA is a critical area of research, particularly in the development of anticancer agents. nih.gov Computational studies, in conjunction with experimental methods, have shown that benzothiazole derivatives can interact with DNA through various modes, including intercalation and groove binding. nih.govias.ac.inresearchgate.net Molecular docking simulations of benzo[d]thiazol-2-amine derivatives with DNA have been used to analyze their potential binding modes within the DNA groove, focusing on hydrogen bonding, hydrophobic interactions, and binding energies. nih.gov
These studies suggest that the planar benzothiazole ring can intercalate between the base pairs of the DNA double helix, while other parts of the molecule can bind to the minor groove. nih.govresearchgate.net The strength and mode of interaction are influenced by the specific substituents on the benzothiazole scaffold. nih.gov For instance, some metal complexes of benzothiazole Schiff bases have shown an intercalative mode of binding to calf thymus DNA (CT-DNA). ias.ac.inresearchgate.net
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
SAR and QSAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For benzothiazole derivatives, these studies have provided valuable insights for the design of more potent and selective compounds. nih.govbenthamscience.commdpi.com
SAR studies on benzo[d]thiazol-2(3H)one based sigma receptor ligands have demonstrated that variations in the linker length and substitutions on the aryl and alkylamine rings directly correlate with binding affinities and selectivity. nih.govnih.gov Similarly, for a series of N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamide derivatives, SAR analysis revealed that specific substitutions on the benzamide (B126) moiety led to high affinity and selectivity for the CB2 receptor. researchgate.net
QSAR models establish a mathematical relationship between the chemical structures and biological activities of a set of compounds. These models can then be used to predict the activity of new, unsynthesized compounds. While specific QSAR models for Benzo[d]thiazol-2-ylmethanesulfonamide were not detailed in the provided context, the general applicability of such models to benzothiazole derivatives is well-established for various biological targets. nih.govbenthamscience.com
Quantum Chemical Calculations and Electronic Property Analysis (e.g., DFT, HOMO-LUMO, Electrostatic Potential Maps)
Quantum chemical calculations provide detailed information about the electronic structure and properties of molecules. Density Functional Theory (DFT) is a widely used method for these calculations. mdpi.comscirp.orgresearchgate.net
DFT calculations have been employed to study the electronic structure of benzothiazole derivatives, providing insights into their molecular orbitals. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. mgesjournals.comresearchgate.net The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. scirp.org For some benzothiazole derivatives, the HOMO is localized on the benzothiazole moiety, while the LUMO is projected towards other parts of the molecule, indicating potential sites for charge transfer. mdpi.com
Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. scirp.org MEP maps illustrate the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scirp.org This information is vital for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for ligand-receptor binding. scirp.org
| Computational Method | Property Analyzed | Significance | Reference |
| Density Functional Theory (DFT) | Electronic structure, molecular orbitals | Provides insights into chemical reactivity and stability. | mdpi.comscirp.orgresearchgate.net |
| HOMO-LUMO Analysis | Energy gap, orbital distribution | Indicates kinetic stability, reactivity, and potential for charge transfer. | mgesjournals.comresearchgate.net |
| Molecular Electrostatic Potential (MEP) | Charge distribution | Identifies nucleophilic and electrophilic sites, predicts intermolecular interactions. | scirp.org |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling for Research Compound Prioritization
In silico ADMET prediction is a critical step in the early stages of drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles. ugm.ac.idnih.govnih.govresearchgate.net Various software tools are used to predict these properties based on the molecular structure.
For benzothiazole derivatives, in silico ADMET studies have been performed to predict properties such as oral bioavailability, drug-likeness (e.g., adherence to Lipinski's rule of five), and potential toxicity. ugm.ac.idnih.govnih.gov These predictions help in prioritizing compounds for further experimental investigation. nih.gov For example, studies on certain benzothiazole derivatives have shown that they possess favorable pharmacokinetic properties and meet the criteria for drug-likeness. ugm.ac.id ADMET profiling can also predict potential metabolic pathways and identify any structural liabilities that might lead to toxicity. nih.govresearchgate.net This early assessment of ADMET properties is crucial for reducing the attrition rate of drug candidates in later stages of development.
Mechanistic Biochemical and Cellular Investigations of Benzo D Thiazol 2 Ylmethanesulfonamide Analogues in Vitro and in Cellulo Research
Enzyme Inhibition Kinetics and Selectivity Profiling
Analogues of Benzo[d]thiazol-2-ylmethanesulfonamide, particularly those incorporating the benzothiazole (B30560) sulfonamide scaffold, have been investigated for their ability to inhibit various classes of enzymes. The benzothiazole nucleus serves as a versatile pharmacophore, and its combination with a sulfonamide group, a well-known zinc-binding moiety, has led to the development of potent and sometimes selective enzyme inhibitors. nih.govresearchgate.net
The thiazole (B1198619) ring is a key structural feature in compounds designed to target protein kinases, which play a critical role in cellular signaling pathways often dysregulated in diseases like cancer. nih.govrsc.org Benzothiazole derivatives have been explored as inhibitors of several protein kinases.
One study focused on designing 2-aminobenzothiazole (B30445) analogues as potential inhibitors of Phosphoinositide 3-kinase beta (PI3Kβ). nih.gov A typical compound from this series demonstrated potent activity against PI3Kβ with an IC50 value of 0.02 µM and exhibited excellent selectivity over other class I PI3K subunits and mTOR. nih.gov Other research has identified 2-ureidobenzothiazole derivatives as multi-kinase inhibitors with broad-spectrum antiproliferative activity. mdpi.com Additionally, certain 2-thioether-benzothiazoles have been identified as potent and allosteric inhibitors of c-Jun N-terminal kinases (JNKs), which are serine/threonine protein kinases involved in stress signaling. nih.gov
| Compound Class | Target Kinase | IC50 Value | Source |
| 2-Aminobenzothiazole analogue | PI3Kβ | 0.02 µM | nih.gov |
| 4-Phenoxyquinoline with benzo[d]thiazol-2-yl urea | c-Met | 17.6 nM | nih.gov |
| Thiazole carboxamide derivative | c-Met | 2.54 ± 0.49 nM | nih.gov |
This table presents selected data on the protein kinase inhibitory activity of benzothiazole analogues.
Benzothiazole sulfonamides have shown significant inhibitory activity against human carbonic anhydrase (hCA) isoforms, which are zinc-containing hydrolytic enzymes. nih.govresearchgate.net A series of benzothiazole-6-sulphonamides incorporating cyclic guanidines were synthesized and evaluated against hCA isoforms I, II, IV, and VII. nih.govresearchgate.net While the sulphaguanidine derivatives were inactive, the primary sulphonamide-containing guanidines were effective inhibitors of hCA I, II, and VII, with inhibition constants (Ki) in the low nanomolar to micromolar range. researchgate.net Specifically, imidazoline-incorporated sulphonamides demonstrated superior inhibitory activities against hCA II (Ki values of 37.6–65.6 nM) compared to benzimidazoline-substituted derivatives. nih.gov The most effective hCA II inhibitor in the series was 2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulphonamide. nih.gov
Separately, thiazolidinone-based benzothiazole derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. nih.gov These compounds showed excellent to good inhibitory activity, with IC50 values against α-glucosidase ranging from 3.20 ± 0.05 to 39.40 ± 0.80 μM. nih.gov
| Compound Class | Target Enzyme | Inhibition Value (Ki or IC50) | Source |
| Imidazoline-incorporated benzothiazole-6-sulphonamides | hCA II | 37.6–65.6 nM (Ki) | nih.gov |
| Benzimidazoline-substituted benzothiazole-6-sulphonamides | hCA II | 84.0–577.6 nM (Ki) | nih.gov |
| Imidazoline-incorporated benzothiazole-6-sulphonamides | hCA VII | 37.4–694.4 nM (Ki) | nih.gov |
| Thiazolidinone-based benzothiazole derivatives | α-Glucosidase | 3.20 ± 0.05 to 39.40 ± 0.80 μM (IC50) | nih.gov |
This table summarizes the inhibitory activities of benzothiazole analogues against various hydrolytic enzymes.
The benzothiazole scaffold has been used to design inhibitors of NRH: quinone oxidoreductase (NQO2), an enzyme implicated in cancer and neuroinflammation. nih.govnih.gov In one study, fifty-five benzothiazoles were synthesized and evaluated in an NQO2 enzyme inhibition assay. nih.gov Four compounds exhibited IC50 values below 100 nM. nih.govnih.gov The most active compound, 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole, had an IC50 of 25 nM. nih.gov Potent inhibition was also observed for 3',4',5'-trimethoxybenzothiazole analogues bearing 6-methoxy (IC50 = 51 nM), 6-amino (IC50 = 79 nM), and 6-acetamide (IC50 = 31 nM) substituents. nih.govnih.gov
Furthermore, in the context of developing treatments for Alzheimer's disease, novel benzothiazole derivatives were designed and synthesized as potential inhibitors of monoamine oxidase B (MAO-B). nih.gov
| Compound | Target Enzyme | IC50 Value | Source |
| 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole | NQO2 | 25 nM | nih.gov |
| 6-acetamide-3',4',5'-trimethoxybenzothiazole analogue | NQO2 | 31 nM | nih.govnih.gov |
| 6-methoxy-3',4',5'-trimethoxybenzothiazole analogue | NQO2 | 51 nM | nih.govnih.gov |
| 6-amino-3',4',5'-trimethoxybenzothiazole analogue | NQO2 | 79 nM | nih.govnih.gov |
This table displays the IC50 values for benzothiazole analogues against the oxidoreductase NQO2.
Receptor Binding Studies and Ligand-Receptor Interaction Mechanisms (e.g., Sigma Receptors, Serotonin Receptors)
Analogues based on a benzo[d]thiazol-2(3H)-one scaffold have been investigated for their binding affinity and selectivity for sigma (σ) receptor subtypes. nih.gov A series of these compounds displayed low nanomolar affinity for σ receptors. nih.gov The binding affinities were evaluated in rat liver membranes. nih.gov One compound in the series, designated 8a, showed high affinity for σ-1 receptors (Ki = 4.5 nM) and was moderately selective (483-fold) over σ-2 receptors. nih.gov Another compound, which was later developed into a PET imaging agent, had a Ki of 0.96 ± 0.21 nM for the σ-1 receptor and 467 ± 60 nM for the σ-2 receptor. nih.gov These studies explored how structural modifications, such as linker length and aryl substitution, influenced receptor binding. nih.gov
Modulation of Protein Aggregation and Fibril Formation in Model Systems
The misfolding and aggregation of proteins are central to the pathology of numerous neurodegenerative diseases. acs.org A sulfonamide derivative of 4-(benzo[d]thiazol-2-yl)aniline (BTA) was evaluated for its ability to modulate the aggregation of proteins like α-synuclein and tau. acs.org The antifibrillary activity of BTA and its derivatives was monitored using the Thioflavin T (ThT) fluorescence assay, which detects the formation of amyloid fibrils. acs.org The results were confirmed using transmission electron microscopy (TEM). acs.org Another compound, 5-nitro-1,2-benzothiazol-3-amine (5-NBA), was identified as a potent inhibitor of oligomerization at low micromolar concentrations in a photoreactive cross-linking assay (PICUP). acs.org In a cell-based assay using M17D neuroblastoma cells, 5-NBA was shown to inhibit the formation of α-synuclein inclusions in a dose-dependent manner. acs.org
Cellular Activity and Phenotypic Characterization in Model Systems (e.g., Apoptosis Induction in Cancer Cell Lines, Neuroprotection in Neuroblastoma Cells)
Benzothiazole analogues have demonstrated significant antiproliferative activity in various cancer cell lines. A library of phenylacetamide derivatives containing the benzothiazole nucleus was tested for antiproliferative effects in three pancreatic cancer cell lines (AsPC-1, BxPC-3, Capan-2) and two paraganglioma cell lines (PTJ86i, PTJ64i). mdpi.com Many of the derivatives showed improved activity compared to the lead compound. mdpi.com One promising compound, when combined with the standard chemotherapy drug gemcitabine, induced enhanced and synergistic effects on pancreatic cancer cell viability. researchgate.net
In another study, a 2-aminobenzothiazole derivative was found to suppress tumor cell proliferation by inducing G2/M cell cycle arrest in leukemic and breast cancer cell lines. nih.gov A novel series of 2-aminobenzothiazole analogues designed as PI3Kβ inhibitors strongly repressed the growth of prostate cancer cells (PC-3 and DU145) with IC50 values of 0.35 and 0.62 µM, respectively, while showing low cytotoxicity against normal fibroblast cells. nih.gov As mentioned previously, the compound 5-NBA demonstrated neuroprotective potential by inhibiting the formation of α-synuclein inclusions in M17D neuroblastoma cells. acs.org
| Compound Class/Derivative | Cell Line | Biological Effect | IC50 Value | Source |
| 2-Aminobenzothiazole analogue | PC-3 (Prostate Cancer) | Growth Repression | 0.35 µM | nih.gov |
| 2-Aminobenzothiazole analogue | DU145 (Prostate Cancer) | Growth Repression | 0.62 µM | nih.gov |
| 4-Phenoxyquinoline with benzo[d]thiazol-2-yl urea | H460 (Lung Cancer) | Cytotoxicity | 0.01 µM | nih.gov |
| 4-Phenoxyquinoline with benzo[d]thiazol-2-yl urea | MKN-45 (Gastric Cancer) | Cytotoxicity | 0.06 µM | nih.gov |
| 4-Phenoxyquinoline with benzo[d]thiazol-2-yl urea | HT-29 (Colon Cancer) | Cytotoxicity | 0.18 µM | nih.gov |
| 5-nitro-1,2-benzothiazol-3-amine (5-NBA) | M17D (Neuroblastoma) | Inhibition of α-synuclein inclusion formation | Not specified | acs.org |
This table summarizes the cellular activities of various benzothiazole analogues in different model systems.
Benzo D Thiazol 2 Ylmethanesulfonamide As a Chemical Scaffold and Synthetic Precursor in Research
Utility in the Design and Synthesis of Novel Heterocyclic Frameworks
The benzo[d]thiazole sulfonamide scaffold is a versatile building block for the construction of diverse and complex heterocyclic systems. ijper.org Organic chemists leverage the inherent reactivity of this scaffold to forge new rings and introduce a variety of functional groups, leading to the creation of novel molecular architectures. These new frameworks are often designed with specific biological targets in mind, aiming to improve potency, selectivity, or pharmacokinetic properties over existing compounds. mdpi.com
One common strategy involves using the benzothiazole (B30560) unit as a foundation for synthesizing fused heterocyclic systems. For instance, researchers have developed pathways to create 2-pyrimidylbenzothiazoles that incorporate a sulfonamide moiety. ekb.eg In one approach, a substituted 2-aminobenzothiazole (B30445) is treated with p-tolylsulfonyl chloride, and subsequent cyclization reactions can be used to introduce other heterocyclic rings. researchgate.net This modular approach allows for the systematic modification of the final structure to explore structure-activity relationships.
Another key application is the use of the amino group of a precursor like 2-aminobenzothiazole to build more elaborate structures. While not the methanesulfonamide (B31651) derivative itself, the general synthetic amenability of the 2-aminobenzothiazole core is illustrative. Standard synthetic methods, such as the condensation of 2-aminothiophenols with various carboxylic acids, acyl chlorides, or aldehydes, are routinely used to generate a wide array of 2-substituted benzothiazoles, which can then be further functionalized. ijper.orgmdpi.com For example, substituted 2-(phenyl)sulfonamido-benzothiazoles have been synthesized and investigated for their potential biological activities. researchgate.net These synthetic routes highlight the role of the benzothiazole core as a reliable and adaptable precursor for generating novel heterocyclic compounds.
Table 1: Examples of Heterocyclic Frameworks Derived from Benzothiazole Precursors
| Precursor Type | Reaction | Resulting Heterocyclic Framework | Reference |
|---|---|---|---|
| 2-Amino-6-fluoro-7-chloro-benzothiazole | Treatment with p-tolylsulfonyl chloride and amino compounds | 6-Fluoro-7-[anilino/morpholino/piperazino]-2-[N-p-tolyl sulphonamido] benzothiazoles | researchgate.net |
| Substituted 2-pyrimidylbenzothiazoles | Incorporation of sulfonamide moieties | Novel pyrimidinesulfonamide scaffolds | ekb.eg |
| 2-Aminothiophenols | Condensation with carboxylic acids or acyl chlorides | 2-Substituted Benzothiazoles | ijper.orgmdpi.com |
Role in Constructing Diverse Compound Libraries for Academic Screening Efforts
The benzo[d]thiazole scaffold, including sulfonamide derivatives, is a cornerstone in the construction of compound libraries for high-throughput screening in academic and industrial research. jchemrev.com The goal of these screening efforts is to identify "hit" compounds with promising activity against a specific biological target, which can then be optimized into more potent "lead" compounds for drug development. nih.gov The structural and chemical diversity of benzothiazole derivatives makes them ideal candidates for inclusion in such libraries. jchemrev.com
The synthesis of these libraries often relies on established chemical pathways that are amenable to variation. ijper.org By starting with a common benzothiazole core, chemists can introduce a wide array of substituents and functional groups through parallel synthesis or combinatorial chemistry techniques. This allows for the rapid generation of hundreds or thousands of distinct molecules. For example, libraries of benzothiazole-based compounds have been synthesized and screened for a multitude of biological activities, including antibacterial, antifungal, anticancer, and antitubercular effects. nih.govnih.gov
Academic screening campaigns frequently utilize these libraries to explore new therapeutic avenues. For instance, a library of small polar compounds containing a benzoheterocyclic oxime carbamate (B1207046) series, derived from a benzothiazole precursor, was screened against M. tuberculosis to discover new antitubercular agents. nih.gov The amenability of the benzothiazole core to diverse chemical modifications allows for the creation of libraries that cover a broad chemical space, increasing the probability of discovering novel bioactive molecules. mdpi.comjchemrev.com
Emerging Trends and Future Research Directions for Benzo D Thiazol 2 Ylmethanesulfonamide
Advancements in Sustainable and Green Synthetic Methodologies for Benzothiazole (B30560) Sulfonamides
The chemical industry's shift towards environmental stewardship has profoundly impacted the synthesis of pharmacologically relevant molecules, including benzothiazole sulfonamides. Green chemistry principles are increasingly being integrated into synthetic protocols to reduce waste, minimize energy consumption, and avoid hazardous substances. bohrium.commdpi.com Traditional methods for benzothiazole synthesis often rely on harsh conditions and toxic solvents. mdpi.com However, recent advancements offer cleaner, more efficient alternatives.
Key green methodologies now being applied include:
Ultrasound and Microwave Irradiation: These energy-efficient techniques significantly accelerate reaction rates, leading to shorter synthesis times and often higher yields compared to conventional heating. research-nexus.netnih.gov Ultrasound irradiation has been successfully used in the one-pot synthesis of new benzothiazoles bearing sulfonamide moieties, demonstrating remarkable catalytic efficiency. research-nexus.netresearchgate.net
Green Solvents: The replacement of volatile and toxic organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a central theme in green synthesis. research-nexus.netresearchgate.net Water, in particular, is utilized not only as a solvent but also as a medium that can promote reactions, for instance, in the presence of catalysts like cetyltrimethyl ammonium (B1175870) bromide (CTAB). scispace.com
Reusable and Novel Catalysts: There is a growing emphasis on using solid, reusable catalysts that can be easily separated from the reaction mixture and reused multiple times without significant loss of activity. mdpi.com Examples include cesium salts of Wells-Dawson heteropolyacid, research-nexus.netresearchgate.net silica (B1680970) sulfuric acid, researchgate.net and innovative iron-anchored polysulfonamide nanocomposites. rsc.org These catalysts offer high efficiency under mild conditions.
These advancements are paving the way for more sustainable and economically viable production of benzothiazole sulfonamides.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Benzothiazole Derivatives
| Parameter | Traditional Synthesis Methods | Green Synthetic Methodologies |
| Solvents | Often toxic and volatile (e.g., Toluene, DMF) mdpi.commdpi.com | Water, Ethanol, Ionic Liquids, Solvent-free conditions research-nexus.netresearchgate.netrsc.orgresearchgate.net |
| Energy Source | Conventional heating (reflux) | Ultrasound, Microwave irradiation research-nexus.netnih.gov |
| Catalysts | Often homogenous, non-recyclable, or stoichiometric acids/bases | Recyclable solid acids (e.g., silica sulfuric acid), heteropolyacids, nanocomposites researchgate.netresearchgate.netrsc.org |
| Reaction Time | Often several hours to days mdpi.com | Minutes to a few hours mdpi.comresearchgate.net |
| Work-up | Complex extraction and purification | Simple filtration, reduced purification steps researchgate.netresearchgate.net |
| Byproducts | Significant generation of waste | Atom-economical, minimized side products mdpi.com |
Exploration of Novel Reaction Pathways and Undiscovered Derivatization Strategies
Beyond improving existing synthetic routes, researchers are actively exploring novel chemical reactions to access new derivatives of Benzo[d]thiazol-2-ylmethanesulfonamide with unique substitution patterns. These new strategies are critical for expanding the chemical space and fine-tuning the pharmacological properties of these compounds.
A significant area of development is C-H functionalization . This powerful strategy allows for the direct conversion of carbon-hydrogen bonds on the benzothiazole core into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. nih.govacs.org For instance, nickel-catalyzed intramolecular oxidative C-H functionalization provides an efficient, cost-effective, and scalable method for producing 2-aminobenzothiazoles under mild conditions. organic-chemistry.org This approach offers a more atom-economical route to complex derivatives.
Other emerging derivatization strategies include:
Formation of Fused Heterocyclic Systems: The benzothiazole nucleus can be used as a building block to construct more complex, polycyclic molecules. For example, reacting 2-aminobenzo[d]thiazole-6-sulfonamide with 2-bromoacetophenone (B140003) derivatives yields 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide, a class of compounds with potent biological activities. nih.gov
Post-Modification of the Sulfonamide Moiety: While many derivatization strategies focus on the benzothiazole ring, the sulfonamide group itself offers opportunities for modification. For example, N-acylation of sulfonamides can produce N-acylsulfonamides or cyclic imides containing the sulfonyl group, expanding the structural diversity of the compound library. researchgate.net
These innovative pathways are crucial for generating next-generation analogs of this compound, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic profiles.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Key applications of AI and ML in this context include:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms are used to build QSAR models that correlate the structural features of benzothiazole derivatives with their biological activities. nih.gov These models can then predict the potency of newly designed, unsynthesized compounds, helping to prioritize the most promising candidates.
Molecular Docking and Dynamics Simulations: These structure-based methods simulate the interaction between a potential drug molecule and its biological target. wjarr.com For benzothiazole derivatives, docking studies have been used to predict binding affinities and interaction modes with various enzymes and receptors, providing insights into their mechanism of action. frontiersin.orgnih.gov Molecular dynamics simulations further assess the stability of the compound-target complex over time. nih.gov
ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. frontiersin.org By flagging molecules with potentially poor pharmacokinetic profiles or toxicity risks early in the design phase, these tools help reduce late-stage attrition. For example, in silico tools can assess whether compounds adhere to frameworks like Lipinski's "rule of five" for drug-likeness. nih.gov
De Novo Design: Generative AI models can design entirely new molecules from scratch that are optimized to meet a predefined set of criteria, such as high predicted activity against a target and favorable ADMET properties. ijpsjournal.com This opens the door to exploring novel chemical structures beyond known benzothiazole analogs.
Table 2: Application of AI/ML and Computational Tools in Benzothiazole Sulfonamide Research
| Computational Technique | Application | Purpose and Outcome |
| Molecular Docking | Target Interaction Analysis | Predicts binding modes and affinities of benzothiazole derivatives to specific protein targets (e.g., enzymes, receptors). wjarr.comnih.govnih.gov |
| QSAR | Activity Prediction | Develops models to predict the biological activity of new analogs based on their chemical structure, guiding lead optimization. nih.gov |
| Molecular Dynamics (MD) | Complex Stability Simulation | Evaluates the stability of the ligand-protein complex over time, confirming docking predictions. nih.govfrontiersin.org |
| ADMET Prediction | Pharmacokinetic Profiling | In silico assessment of drug-likeness, metabolic stability, and potential toxicity to filter out unfavorable candidates early. frontiersin.orgnih.gov |
| DFT / MESP | Electronic Property Analysis | Calculates quantum mechanical properties like Molecular Electrostatic Potential (MESP) to understand reactivity and intermolecular interactions. nih.gov |
Investigation of Underexplored Biological Targets for Mechanistic Research (In Vitro)
While benzothiazole sulfonamides are known for their activity against certain targets, a key future direction is the systematic screening of these compounds against a wider and more diverse range of biological targets. This exploration can uncover novel mechanisms of action and open up new therapeutic applications. Modern in vitro screening platforms enable the testing of compounds against hundreds of enzymes and receptors simultaneously.
Recent research has already begun to reveal the potential of benzothiazole derivatives against several underexplored targets:
Bacterial Enzymes: Beyond traditional antibiotic targets, benzothiazoles are being investigated as inhibitors of essential bacterial enzymes like uridine (B1682114) diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB), involved in cell wall synthesis, and dihydroorotase, a key enzyme in pyrimidine (B1678525) biosynthesis. nih.govnih.gov Such inhibitors could form the basis for new classes of antibiotics.
Protozoan and Parasitic Targets: Benzothiazoles have shown promise against targets in infectious organisms beyond bacteria. Studies have identified them as potential inhibitors of Leishmania major Pteridine Reductase 1 (LmPTR1) and trehalase in malaria vectors like Anopheles gambiae. nih.govfrontiersin.org
Oncology Targets: Novel research has implicated benzothiazole derivatives as potential inhibitors of the Forkhead Box M1 (FOXM1) transcription factor, a protein overexpressed in various cancers, including triple-negative breast cancer. nih.gov
Neurological and Metabolic Targets: The structural versatility of benzothiazoles allows for their evaluation against central nervous system targets, such as GABA-aminotransferase for anticonvulsant activity, wjarr.com and metabolic receptors like the Sphingosine-1-Phosphate-1 (S1P1) receptor, which is relevant in autoimmune diseases. acs.org
This broad screening approach, coupled with detailed in vitro mechanistic studies, is essential for unlocking the full therapeutic potential of the this compound scaffold.
Table 3: Selected Underexplored Biological Targets for Benzothiazole Derivatives (In Vitro Findings)
| Biological Target | Therapeutic Area | In Vitro Findings |
| MurB Enzyme | Antibacterial | Inhibition of E. coli MurB, suggesting a mechanism for antibacterial activity. nih.gov |
| Dihydroorotase | Antibacterial | Benzothiazole derivatives significantly suppressed the activity of Escherichia coli dihydroorotase. nih.gov |
| Trehalase | Antimalarial (Vector Control) | In silico studies identified benzothiazole derivatives as potential inhibitors of trehalase in Anopheles mosquitoes. frontiersin.org |
| Pteridine Reductase 1 (LmPTR1) | Antiprotozoal (Leishmaniasis) | Virtual screening and docking identified benzothiazole compounds as potential inhibitors of the Leishmania major enzyme. nih.gov |
| FOXM1 | Oncology | Novel benzothiazole-thiazolidinedione derivatives were identified as potential inhibitors of the FOXM1 DNA-binding domain. nih.gov |
| GABA-Aminotransferase | Anticonvulsant | In silico screening of benzothiazole derivatives showed high docking scores against GABA-AT, suggesting potential as inhibitors. wjarr.com |
| S1P1 Receptor | Autoimmune Disease | Benzothiazole cores were incorporated into novel β-arrestin biased S1P1 agonists. acs.org |
Q & A
Q. What experimental protocols assess the compound's stability under physiological conditions?
- Methods :
- Forced Degradation Studies : Expose to acidic (HCl), oxidative (HO), and thermal (40–60°C) stress, followed by HPLC analysis .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify degradation via LC-MS .
- Light Exposure Tests : Use ICH Q1B guidelines to evaluate photostability under UV/visible light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
